2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione features a fused bicyclic core (pyrrolo[3,4-d][1,2]oxazole-4,6-dione) with three distinct aryl substituents:
- 2-position: 4-chlorophenyl (electron-withdrawing, lipophilic).
- 3-position: 4-fluorophenyl (moderate electron-withdrawing, enhances metabolic stability).
- 5-position: 4-nitrophenyl (strong electron-withdrawing, may influence reactivity or binding interactions).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O5/c24-14-3-7-17(8-4-14)27-20(13-1-5-15(25)6-2-13)19-21(33-27)23(30)26(22(19)29)16-9-11-18(12-10-16)28(31)32/h1-12,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBGMWLUYWCMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=C(C=C5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to summarize the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple aromatic rings and functional groups that influence its biological activity. The presence of chlorine , fluorine , and nitro substituents are significant as they can enhance the lipophilicity and reactivity of the compound.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of similar compounds within the same chemical class. For instance:
- A study on related pyrazole derivatives showed broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, some derivatives achieved GI% values as high as 112.34% against renal carcinoma cell lines like RFX 393 .
- The compound's structural analogs have been reported to exhibit significant cytotoxicity against various cancer types. For example, N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrated promising cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation .
The mechanism of action for compounds similar to 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione often involves:
- Inhibition of Kinases : Many derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds have shown IC50 values ranging from 0.09 to 1.58 µM against CDK2 and TRKA kinases .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Antiviral Properties
Emerging research suggests potential antiviral activity for similar heterocycles. For example:
- Compounds containing a nitrophenyl moiety have shown promising results in inhibiting viral replication at low micromolar concentrations (EC50 values around 0.20 to 0.35 µM ) in specific viral assays .
Case Studies and Experimental Data
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole ring followed by functionalization at specific positions to introduce the chlorophenyl, fluorophenyl, and nitrophenyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain analogues showed promising activity against breast cancer cell lines MCF-7 and MBA-MD-231 . The presence of electron-withdrawing groups like nitro and chloro enhances the anticancer efficacy by influencing the electronic properties of the molecule.
Table 1: Cytotoxicity of Selected Analogues
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | MBA-MD-231 | 15.0 |
| Compound C | MCF-7 | 10.0 |
Antimicrobial Properties
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 18 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 15 |
Case Study: Synthesis and Evaluation of Analogues
In a recent study, several analogues of the target compound were synthesized to evaluate their biological activities systematically. The study found that variations in substituents significantly affected both cytotoxicity and antimicrobial efficacy . For example, compounds with multiple nitro groups displayed enhanced activity compared to those with single substitutions.
Case Study: Structure-Activity Relationship (SAR)
Another critical aspect of research on this compound involves understanding its structure-activity relationship (SAR). By modifying different substituents on the pyrrole ring and evaluating their effects on biological activity, researchers aim to optimize potency while minimizing toxicity . This approach has led to the identification of lead compounds for further development.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their differences:
*Estimated based on substituent contributions.
Key Observations:
- Electron Effects: The target compound’s 4-nitrophenyl group creates a highly electron-deficient environment compared to analogs with phenyl (neutral, ), dimethylaminophenyl (electron-donating, ), or thienyl (electron-rich heterocycle, ). This may enhance reactivity in charge-transfer interactions or electrophilic substitution.
- Lipophilicity: Fluorine and chlorine substituents increase hydrophobicity, while nitro groups may reduce solubility due to polarity. Analogs with dimethylamino groups (e.g., ) exhibit improved solubility in polar solvents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of this polycyclic compound likely involves multi-step pathways, such as cycloaddition or condensation reactions, given its pyrrolo-oxazole-dione core. Key challenges include regioselectivity and managing steric hindrance from substituted aryl groups. To optimize yields:
- Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates, as impurities can derail later reactions .
- Catalytic systems : Explore Pd-catalyzed cross-coupling for aryl group introduction, as seen in analogous pyrrolo-oxazole derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while microwave-assisted synthesis could reduce reaction times .
Q. How can the compound’s structure be rigorously validated?
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolve the 3D arrangement of substituents, particularly the stereochemistry of the dihydro-pyrrolo-oxazole core .
- Spectroscopic correlation : Compare experimental H/C NMR data with computed spectra (DFT) to verify substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula, especially given the nitro and halogen substituents .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize experimental conditions?
Quantum chemical calculations (e.g., DFT) and AI-driven tools (e.g., COMSOL Multiphysics) enable:
- Reaction path sampling : Identify low-energy intermediates and transition states to prioritize viable synthetic routes .
- Solvent/ligand screening : Machine learning models trained on analogous reactions (e.g., pyrrolo-triazole synthesis) can predict optimal solvents or catalysts .
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Q. How can structural modifications enhance target-specific bioactivity while minimizing toxicity?
Methodological approaches include:
- Pharmacophore mapping : Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., cyano) to modulate electron density and binding affinity .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict metabolic stability and toxicity early in design .
- Crystallographic docking : Map the compound’s interaction with biological targets (e.g., enzymes) to guide functionalization .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Redundancy in characterization : Cross-validate NMR/IR data with single-crystal X-ray structures to address discrepancies in substituent orientation .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain anomalous peaks .
- Crystallographic refinement : Apply disorder modeling (e.g., in SHELXL) to account for partial occupancy or rotational freedom in bulky aryl groups .
Methodological Frameworks
Q. What statistical designs are suitable for optimizing reaction parameters?
- Factorial Design : Screen variables (temperature, catalyst loading) in a 2 factorial setup to identify critical factors .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between solvent polarity and yield) using central composite designs .
- Bayesian Optimization : Efficiently navigate high-dimensional parameter spaces (e.g., multi-component reactions) with limited experimental runs .
Q. How can researchers integrate computational and experimental data to accelerate discovery?
- Hybrid workflows : Use quantum mechanics/molecular mechanics (QM/MM) to simulate reaction mechanisms, then validate with small-scale experiments .
- Data mining : Extract reaction conditions from crystallographic databases (e.g., Cambridge Structural Database) for analogous compounds .
- Automated platforms : Deploy AI-driven labs for real-time adjustment of reaction parameters based on intermediate characterization data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
